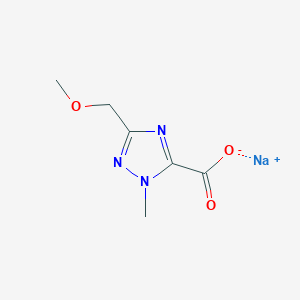
sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a white crystalline powder that is soluble in water and has a molecular weight of 217.2 g/mol. In
Wirkmechanismus
Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate acts as a competitive inhibitor of SAHH, binding to the active site of the enzyme and preventing the hydrolysis of S-adenosylhomocysteine (SAH) to homocysteine and adenosine. This leads to an accumulation of SAH, which in turn inhibits the activity of methyltransferases, enzymes that transfer methyl groups to DNA, RNA, and proteins. The net effect of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate inhibition of SAHH is a reduction in cellular methylation levels.
Biochemical and Physiological Effects
sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has also been shown to reduce the expression of genes involved in angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities, and it has a high degree of selectivity for SAHH. However, sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is also known to be toxic at high concentrations, and its effects on cellular methylation levels can be complex and difficult to interpret.
Zukünftige Richtungen
There are several potential future directions for research on sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate. One area of interest is the development of new sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate analogs with improved selectivity and reduced toxicity. Another area of interest is the use of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate as a tool for studying the role of cellular methylation in disease processes, including cancer and neurodegenerative disorders. Finally, the potential therapeutic applications of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate in cancer treatment and other diseases are also an area of active research.
Synthesemethoden
Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate can be synthesized using several methods, including the reaction of 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylic acid with sodium hydroxide, or the reaction of 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylic acid with sodium methoxide. The synthesis process is relatively simple, and the yield of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is typically high.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has been extensively studied for its potential applications in scientific research. It is commonly used as a selective inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a critical role in the regulation of cellular methylation processes. sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate has been shown to inhibit SAHH activity in a dose-dependent manner, leading to a reduction in cellular methylation levels.
Eigenschaften
IUPAC Name |
sodium;5-(methoxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.Na/c1-9-5(6(10)11)7-4(8-9)3-12-2;/h3H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVYSCRCIZEGNQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)COC)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N3NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

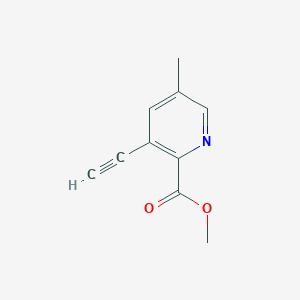
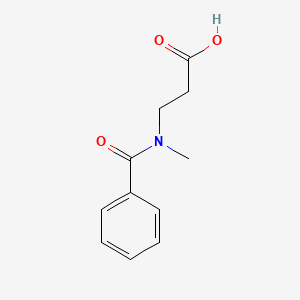
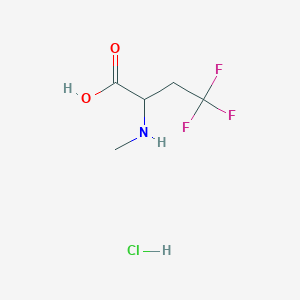
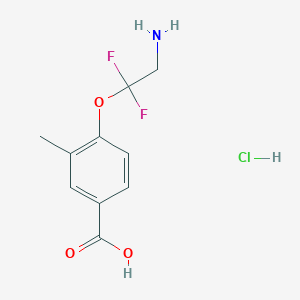
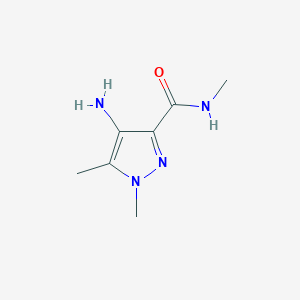
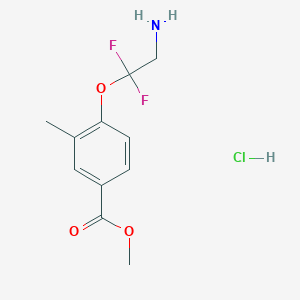
![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
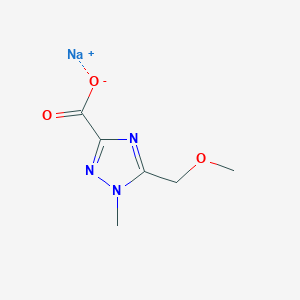
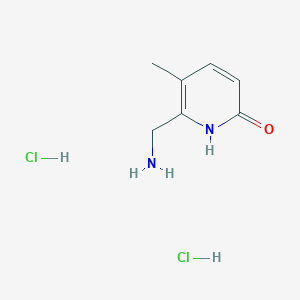
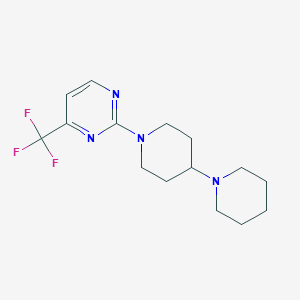
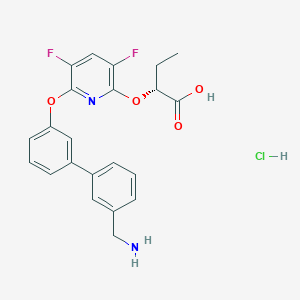
![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)
![7-(4-bromobutoxy)-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one](/img/structure/B7451245.png)